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Compound of Interest

Compound Name: Farobin A

Cat. No.: B12370229

It is highly probable that "Farobin A" is a typographical error, as extensive research reveals no
publicly available information for a compound with that name. The data strongly suggests that
the intended subject is Faropenem, a well-documented antibiotic. This in-depth technical guide
will, therefore, focus on the discovery, history, and detailed scientific attributes of Faropenem,
tailored for researchers, scientists, and drug development professionals.

Faropenem is a broad-spectrum antibiotic that belongs to the penem class of beta-lactam
antibiotics.[1] It is notable for its potent activity against a wide array of Gram-positive and
Gram-negative bacteria, including many strains that have developed resistance to other beta-
lactam antibiotics.[1][2] A pivotal moment in its development was the creation of Faropenem
medoxomil, an ester prodrug designed to significantly enhance oral bioavailability.[3][4] This
prodrug is converted in the body to the active form, Faropenem.[3] The antibiotic has been a
subject of clinical investigation for treating a variety of bacterial infections, such as community-
acquired pneumonia, bronchitis, and tuberculosis.[4][5][6]

Chemical and Physical Characteristics

The fundamental properties of Faropenem and its prodrug, Faropenem medoxomil, are
detailed below, providing a clear comparison of their key chemical identifiers.
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Property Faropenem Faropenem Medoxomil
Molecular Formula C12H15NO5S[6][7] C17H19NO8S[3]
Molecular Weight 285.32 g/mol [6][7] 413.4 g/mol
(5-methyl-2-oxo-1,3-dioxol-4-
(5R,6S)-6-[(1R)-1-
yl)methyl (5R,6S)-6-[(1R)-1-
hydroxyethyl]-7-ox0-3-[(2R)-
) hydroxyethyl]-7-oxo0-3-[(2R)-
IUPAC Name oxolan-2-yl]-4-thia-1- )
] oxolan-2-yl]-4-thia-1-
azabicyclo[3.2.0]hept-2-ene-2- ]
] ] azabicyclo[3.2.0]hept-2-ene-2-
carboxylic acid[6]
carboxylate[3]
CAS Number 106560-14-9[6] 141702-36-5[3]

Common Synonyms

Fropenem[6]

Faropenem daloxate, SUN-
A0026[3]

Mechanism of Action: A Molecular Perspective

The antibacterial effect of Faropenem is achieved through the inhibition of bacterial cell wall

synthesis, a process vital for the survival of bacteria.[1][3][4] This mechanism is characteristic

of beta-lactam antibiotics.

Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called

peptidoglycan.[1] The formation of this polymer is dependent on the enzymatic activity of

penicillin-binding proteins (PBPs), which are responsible for the cross-linking of peptidoglycan

strands.[1] Faropenem's molecular structure mimics the natural substrate of these PBPs.[1]

Interaction with Penicillin-Binding Proteins (PBPSs)

By binding to the active site of PBPs, Faropenem effectively inactivates these enzymes.[2] This

binding inhibits the transpeptidase activity required for the cross-linking of peptidoglycan,

thereby disrupting the synthesis of the cell wall.[2][3] The resulting weakened cell wall cannot

withstand the internal osmotic pressure, leading to cell lysis and the death of the bacterium,

particularly in actively replicating cells.[1]
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Overcoming Resistance

A significant advantage of Faropenem is its resilience to many beta-lactamase enzymes.[2][3]
These enzymes are produced by some bacteria as a defense mechanism to degrade beta-
lactam antibiotics. Faropenem's stability against these enzymes contributes to its broad
spectrum of activity.[1]
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Caption: The inhibitory pathway of Faropenem on bacterial cell wall synthesis.

Foundational Experimental Protocols

The evaluation of Faropenem's antibacterial properties relies on standardized and widely
accepted experimental methodologies in microbiology and pharmacology.

In Vitro Susceptibility Assessment

Objective: To quantify the minimum inhibitory concentration (MIC) of Faropenem required to
inhibit the growth of various bacterial strains.

Methodology:
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 Serial Dilution: Prepare a series of dilutions of Faropenem in a liquid growth medium within a

microtiter plate.

 Inoculation: Introduce a standardized concentration of the target bacterial strain into each
well.

 Incubation: Incubate the plate under controlled atmospheric and temperature conditions
(typically 37°C) for a defined period (e.g., 18-24 hours).

e Analysis: The MIC is determined as the lowest concentration of Faropenem at which no
visible bacterial growth is observed.

Penicillin-Binding Protein (PBP) Affinity Studies
Objective: To measure the binding affinity of Faropenem to its target PBPs.
Methodology:

o PBP Isolation: Isolate bacterial cell membranes rich in PBPs.

o Competitive Binding: Incubate the isolated PBPs with a known concentration of a
fluorescently or radioactively labeled beta-lactam antibiotic in the presence of varying
concentrations of Faropenem.

o Detection: Measure the displacement of the labeled antibiotic by Faropenem. This allows for
the calculation of the IC50 value, which represents the concentration of Faropenem needed
to inhibit 50% of the binding of the labeled antibiotic.
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Core Experimental Workflow for Faropenem Evaluation
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Caption: A generalized workflow for the in vitro characterization of Faropenem.

Summary of Quantitative Pharmacokinetic Data

The following table provides a synopsis of key pharmacokinetic parameters for Faropenem,
offering insights into its behavior within the human body.
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Pharmacokinetic

Value Range Reference
Parameter
Oral Bioavailability 72-84% [2]
Plasma Protein Binding 90-95% [2]
Renal Elimination
8-26% [2]

(Unchanged)

The in vitro activity of Faropenem, often reported as MIC90 values (the concentration that
inhibits 90% of bacterial isolates), is extensive and varies by species. It has consistently
demonstrated high potency against common respiratory pathogens like Streptococcus
pneumoniae and Haemophilus influenzae, as well as various anaerobic bacteria.[2]

Concluding Remarks

Faropenem stands out as a significant oral beta-lactam antibiotic, characterized by its broad
antibacterial spectrum and stability against many beta-lactamases. Its mechanism of action,
centered on the inhibition of bacterial cell wall synthesis, is well-established. The innovation of
its prodrug form, Faropenem medoxomil, has been crucial in making it a viable oral therapeutic.
Ongoing research continues to delineate its specific applications and efficacy in treating a
range of infectious diseases.[3][4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12370229#discovery-and-history-of-farobin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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